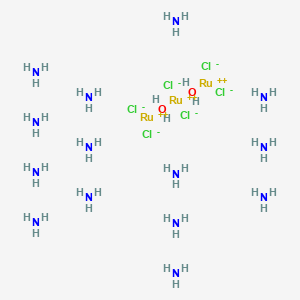
Azane;ruthenium(2+);hexachloride;dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Ammoniated ruthenium oxychloride is typically synthesized through the reaction of ruthenium trichloride with ammonia in the presence of water. The reaction conditions involve heating the mixture to facilitate the formation of the complex. The resulting product is then purified through crystallization . Industrial production methods follow similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound for various applications .
化学反应分析
Ammoniated ruthenium oxychloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state ruthenium compounds.
Reduction: It can be reduced to lower oxidation state ruthenium compounds.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Ammoniated ruthenium oxychloride has a wide range of scientific research applications:
Pharmacology: It serves as a pharmacological tool to study specific cellular mechanisms, particularly those involving calcium channels.
Electron Microscopy: It is used as a polycationic dye for electron microscopy of cells, tissues, and vegetative bacteria.
Biochemistry: It inhibits mitochondrial calcium uniporter and blocks various ion channels, making it useful in studying cellular calcium dynamics.
作用机制
The mechanism of action of ammoniated ruthenium oxychloride involves its interaction with various molecular targets, including ion channels and calcium-binding proteins. It displays nanomolar potency against several binding partners, such as TRPV4 and ryanodine receptors . By inhibiting intracellular calcium release, it affects calcium homeostasis and related cellular processes .
相似化合物的比较
Ammoniated ruthenium oxychloride is unique due to its specific interactions with a wide range of proteins and its use as a staining agent in histology. Similar compounds include:
Ruthenium violet: Another ruthenium-based dye used for staining purposes.
Ruthenium tetroxide: Used as an oxidizing agent in organic synthesis.
Ruthenium chloride: A precursor to various ruthenium compounds used in catalysis.
These compounds share some chemical properties with ammoniated ruthenium oxychloride but differ in their specific applications and interactions.
属性
CAS 编号 |
11103-72-3 |
|---|---|
分子式 |
Cl6H42N14O2Ru3 |
分子量 |
786.3 g/mol |
IUPAC 名称 |
azane;oxygen(2-);ruthenium(3+);ruthenium(4+);hexachloride |
InChI |
InChI=1S/6ClH.14H3N.2O.3Ru/h6*1H;14*1H3;;;;;/q;;;;;;;;;;;;;;;;;;;;2*-2;2*+3;+4/p-6 |
InChI 键 |
GOOXRYWLNNXLFL-UHFFFAOYSA-H |
SMILES |
N.N.N.N.N.N.N.N.N.N.N.N.N.N.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2].[Ru+2] |
规范 SMILES |
N.N.N.N.N.N.N.N.N.N.N.N.N.N.[O-2].[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3].[Ru+3].[Ru+4] |
外观 |
red-brown powder. |
Pictograms |
Irritant |
同义词 |
Ammoniated Ruthenium Oxychloride Oxychloride, Ammoniated Ruthenium Red, Ruthenium Ruthenium Oxychloride, Ammoniated Ruthenium Red |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ammoniated ruthenium oxychloride interact with amyloid-β aggregates? What are the downstream effects of this interaction?
A1: Ammoniated ruthenium oxychloride displays an affinity for amyloid-β (Aβ) aggregates, particularly fibrils, through a mechanism involving electrostatic interactions with calcium-binding sites on the aggregates . This binding leads to several observable effects:
- Colorimetric Staining: The bound ammoniated ruthenium oxychloride imparts a distinctive red color to the Aβ plaques, enabling their visualization under light microscopy .
- Birefringence: Upon binding to Aβ fibrils, ammoniated ruthenium oxychloride exhibits birefringence, a phenomenon where a material displays different refractive indices depending on the polarization and propagation direction of light. This property allows for the identification of Aβ deposits under polarized light microscopy .
- Induced Chirality: The interaction between ammoniated ruthenium oxychloride and Aβ fibrils induces chirality in the dye, leading to characteristic circular dichroic bands at specific wavelengths, further confirming their interaction .
Q2: Can ammoniated ruthenium oxychloride be used for applications beyond amyloid-β staining?
A2: Yes, ammoniated ruthenium oxychloride has demonstrated utility in various electrochemical applications. Research shows its potential as a modifier for electrochemical sensors . For instance, when immobilized on functionalized carbon nanotubes and used to modify a glassy carbon electrode, ammoniated ruthenium oxychloride enables the simultaneous determination of important biocompounds like ascorbic acid, dopamine, uric acid, and tryptophan . This electrochemical application highlights the versatility of ammoniated ruthenium oxychloride beyond its role in staining biological samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















